Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo-
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Description
“5-Methylthiazol-2-ylcarbamoylcarboxylic Acid” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This compound is being investigated for clinical use in various diseases .
Synthesis Analysis
The synthesis of thiazole-based compounds has been a subject of research for many decades . The design, synthesis, computational and experimental evaluation of the antimicrobial activity of new 5-methylthiazole based thiazolidinones have been reported . The structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole-based compounds have been found to exhibit a variety of biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Properties
CAS No. |
82514-69-0 |
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Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
YSLGGTIITFTBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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